molecular formula C45H42N6O2 B113416 Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester CAS No. 172875-70-6

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester

Cat. No.: B113416
CAS No.: 172875-70-6
M. Wt: 698.9 g/mol
InChI Key: VYLXPGWIYOGFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester ( 172875-70-6) is a high-value chemical intermediate primarily used in the synthetic pathway of Olmesartan Medoxomil , an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension . Its core research application lies in pharmaceutical development and process chemistry, where it serves as a protected precursor in the multi-step synthesis of the active pharmaceutical ingredient (API) . The triphenylmethyl (trityl) group acts as a protecting group for the tetrazole ring during synthesis, preventing undesirable side reactions . This strategic protection is crucial for achieving high-purity Olmesartan Medoxomil, and consequently, this ester is an essential compound for researchers optimizing manufacturing processes, developing generic formulations, and conducting impurity profiling . With a molecular formula of C45H42N6O2 and a molecular weight of 698.85 g/mol , this compound is a complex organic molecule. It is supplied with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC, to ensure identity and purity for research applications . This ester is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Please consult the Certificate of Analysis (CoA) for specific batch information and specifications prior to use in your critical research projects.

Properties

IUPAC Name

ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-49-51(48-43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLXPGWIYOGFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801101815
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-70-6
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172875-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products. The final product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis:
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it an essential compound in organic chemistry for developing new materials and pharmaceuticals.

2. Catalysis:
The compound can also act as a catalyst in several organic reactions, enhancing reaction rates and selectivity. This property is particularly valuable in industrial applications where efficiency and yield are critical.

Biological Applications

1. Antimicrobial and Antifungal Properties:
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities due to its imidazole core. This characteristic positions it as a candidate for further studies aimed at developing new antimicrobial agents.

2. Angiotensin II Receptor Blockade:
As a derivative of Olmesartan Medoxomil, this compound functions as an angiotensin II receptor antagonist. It inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism underlines its therapeutic potential in managing hypertension and related cardiovascular conditions .

Medical Applications

1. Quality Control Reference Standard:
In pharmaceutical research, this compound is utilized as a reference standard for quality control in the production of Olmesartan Medoxomil. Its presence helps ensure the purity and efficacy of pharmaceutical formulations .

2. Investigational Therapeutics:
The compound is under investigation for its anti-inflammatory and anticancer properties, expanding its potential therapeutic applications beyond hypertension management.

Industrial Applications

1. Pharmaceutical Development:
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases. Its role in drug formulation processes emphasizes its significance in developing effective therapeutic agents .

2. Material Science:
The compound's unique structural characteristics make it suitable for developing new materials with specific properties, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting nucleic acid synthesis .

Comparison with Similar Compounds

Research Findings and Implications

Analytical Challenges

  • Differentiation of Regioisomers : ¹H-NMR and IR are insufficient to distinguish N1/N2-trityl isomers. SCXRD and advanced 2D-NMR (e.g., HSQC, HMBC) are required .
  • Impurity Control : Limits for Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester in drug products are set at <0.15% to comply with ICH guidelines .

Industrial Relevance

  • Process Optimization : Use of anhydrous K₂CO₃ with reduced particle size minimizes detritylation, improving yield .
  • Purification : Aqueous acetone recrystallization achieves >99.9% purity for intermediates, critical for regulatory approval .

Biological Activity

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester is a derivative of Olmesartan, an angiotensin II receptor antagonist widely used for managing hypertension. This compound, while less studied than its parent molecule, has garnered interest due to its potential biological activities and implications in therapeutic applications. Understanding its biological activity is critical for evaluating its efficacy and safety.

The molecular formula of this compound is C26H30N6O3C_{26}H_{30}N_{6}O_{3} with a molecular weight of approximately 474.55 g/mol. This compound is characterized by its unique triphenylmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

This compound functions primarily as an angiotensin II receptor blocker (ARB). By inhibiting the action of angiotensin II, it effectively lowers blood pressure and exerts protective effects on the cardiovascular system. The presence of the triphenylmethyl group may enhance receptor affinity or alter metabolic stability compared to standard Olmesartan formulations.

Anti-inflammatory Activity

Olmesartan has been noted for its anti-inflammatory properties, particularly in conditions like duodenitis induced by NSAIDs. In a recent study, a novel formulation showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated rats . This suggests that this compound may also possess anti-inflammatory effects, potentially mediated through similar pathways.

Case Studies

  • Bioavailability Improvement : A study highlighted the development of a new formulation of Olmesartan that improved its bioavailability significantly. This formulation could serve as a model for enhancing the delivery and effectiveness of this compound .
  • Comparative Efficacy : In comparative studies between standard Olmesartan and its derivatives, it was observed that modifications to the chemical structure could lead to enhanced receptor binding and longer-lasting effects in vivo . These findings imply that this compound might offer advantages over traditional formulations.

Data Tables

Parameter Olmesartan This compound
Molecular Weight446.55 g/mol474.55 g/mol
Mechanism of ActionAT1R BlockerAT1R Blocker
BioavailabilityLowPotentially Higher (due to structural modifications)
Anti-inflammatory EffectsYesLikely Yes

Q & A

Q. What are the key synthetic pathways for preparing Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester, and what challenges arise during its synthesis?

The compound is synthesized via N-alkylation of imidazole ethyl ester derivatives with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in anhydrous DMA using K₂CO₃ as a base. Critical challenges include low yields due to competing hydrolysis and detritylation pathways, leading to impurities such as hydrolyzed esters (e.g., compound 5) and detritylated byproducts (e.g., compound 12). Reaction conditions (e.g., solvent choice, temperature, and base stoichiometry) must be optimized to suppress these side reactions .

Q. Which analytical methods are validated for quantifying this compound and assessing its purity?

Reverse-phase HPLC with UV detection is the gold standard. A validated method uses p-hydroxybenzoic acid isobutyl ester as an internal standard, with a relative standard deviation (RSD) ≤0.5% for peak area ratios. The acceptance criteria for purity are 98.5%–101.5% on an anhydrous basis, calculated via the formula: Result=RURS×CSCU×100\text{Result} = \frac{R_U}{R_S} \times \frac{C_S}{C_U} \times 100

where RUR_U and RSR_S are peak area ratios of the sample and standard solutions, respectively .

Advanced Research Questions

Q. How can impurity profiles be systematically characterized during the synthesis of this compound?

Impurities arise from ester hydrolysis (e.g., compound 9) and detritylation (e.g., compound 12). Advanced techniques include:

  • LC-MS/MS : To identify hydrolyzed and detritylated byproducts.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to simulate degradation pathways.
  • In-process controls : Limit unreacted starting materials (e.g., ≤2% residual 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide) to minimize impurity formation .

Q. What experimental design strategies optimize reaction yield while minimizing competing pathways?

A factorial design can systematically evaluate variables:

  • Factors : Solvent polarity (DMA vs. DMF), base concentration (K₂CO₃), and reaction temperature.
  • Response variables : Yield of this compound and impurity levels. Statistical tools like ANOVA identify significant factors, while response surface modeling predicts optimal conditions .

Q. How do storage conditions influence the stability of this compound?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:

  • Hydrolysis : Accelerated in humid environments, forming ethyl ester hydrolysis products.
  • Oxidation : Trace metal contaminants in solvents may catalyze degradation. Recommended storage: Anhydrous, inert atmosphere (N₂/Ar) at -20°C, with desiccants to prevent moisture uptake .

Methodological Guidance

  • Synthetic Optimization : Use anhydrous DMA and controlled reagent addition to suppress hydrolysis. Monitor reaction progress via TLC or in-line IR spectroscopy .
  • Purity Assurance : Implement orthogonal methods (HPLC, NMR, and elemental analysis) to confirm structural integrity and quantify residual solvents .
  • Impurity Control : Employ preparative HPLC to isolate impurities for structural elucidation and toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.